Synhexyl

Catalog No.
S516072
CAS No.
117-51-1
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Synhexyl

CAS Number

117-51-1

Product Name

Synhexyl

IUPAC Name

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3

InChI Key

OORFXDSWECAQLI-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

solubility

Soluble in DMSO

Synonyms

3-Homotetrahydrocannibinol; Parahexyl; Synhexyl; Pyrahexyl

Canonical SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

The exact mass of the compound Synhexyl is 328.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is 1. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synhexyl, also known as parahexyl or n-hexyl-Δ3-tetrahydrocannabinol, is a synthetic cannabinoid derivative of tetrahydrocannabinol (THC). Its chemical formula is C22H32O2C_{22}H_{32}O_{2} and it has a molar mass of approximately 328.496 g/mol. Synhexyl was first synthesized in 1941 during research aimed at understanding the structure of Δ6a(10a)-THC, a compound closely related to THC. This compound differs from THC primarily in the length of its alkyl side chain, which is extended by one methylene group, resulting in a hexyl chain instead of a pentyl chain .

Synhexyl exhibits biological activity akin to that of THC, primarily functioning as a CB1 receptor agonist. This interaction can lead to effects such as analgesia, anxiolysis, and altered sensory perception. Historical usage included its application as an anxiolytic in the mid-20th century, with dosages ranging from 5 mg to 90 mg. Notably, synhexyl has shown higher oral bioavailability compared to THC, suggesting it may produce more pronounced effects at lower doses .

The synthesis of synhexyl involves several steps typical of cannabinoid chemistry:

  • Starting Materials: The synthesis often begins with natural precursors derived from cannabis.
  • Chemical Modifications: Key reactions include alkylation processes that extend the carbon chain and modifications to introduce functional groups necessary for receptor binding.
  • Purification: The final product is purified using techniques such as chromatography to isolate synhexyl from other byproducts.

Due to its structural similarity to THC, the synthesis methods can be adapted from those used for other cannabinoids .

Synhexyl has been investigated for various applications:

  • Pharmaceutical Use: Historically used for its anxiolytic properties.
  • Research: As a model compound for studying cannabinoid receptor interactions and the pharmacodynamics of cannabinoids.
  • Potential Therapeutics: Interest in its unique pharmacological profile suggests possible future applications in treating conditions like anxiety and chronic pain .

Several compounds share structural similarities with synhexyl, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
Tetrahydrocannabinol (THC)Parent compoundWidely studied; known psychoactive effects
Delta-8-tetrahydrocannabinolIsomer of THCMilder psychoactive effects; potential therapeutic uses
Delta-9-tetrahydrocannabinolIsomer of THCMost prevalent form in cannabis; strong psychoactivity
TetrahydrocannabivarinShorter alkyl chainNon-psychoactive; potential appetite suppressant
HexahydrocannabihexolExtended alkyl chainUnique pharmacological profile; less studied

Synhexyl's uniqueness lies in its specific structural modifications that enhance certain biological activities while potentially reducing others compared to its analogs. This makes it an interesting subject for further research into cannabinoid pharmacology and therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Exact Mass

328.2402

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Synhexyl

Dates

Last modified: 04-14-2024

Studies on marihuana and pyrahexyl compound

E G WILLIAMS, C K HIMMELSBACH
PMID: 20992145   DOI:

Abstract




THE ADDICTION RESEARCH CENTER INVENTORY: STANDARDIZATION OF SCALES WHICH EVALUATE SUBJECTIVE EFFECTS OF MORPHINE, AMPHETAMINE, PENTOBARBITAL, ALCOHOL, LSD-25, PYRAHEXYL AND CHLORPROMAZINE

H E HILL, C A HAERTZEN, A B WOLBACH Jr, E J MINER
PMID: 14048539   DOI: 10.1007/BF02584089

Abstract




The use of pyrahexyl in the treatment of alcoholic and drug withdrawal conditions

L J THOMPSON, R C PROCTOR
PMID: 13099650   DOI:

Abstract




EEG effects of hallucinogens and cannabinoids using sleep-waking behavior as baseline

M D Fairchild, D J Jenden, M R Mickey, C Yale
PMID: 6102770   DOI: 10.1016/0091-3057(80)90422-0

Abstract

Three hallucinogens (d-lysergicacid diethylamide (LSD), mescaline, psilocybin) and two cannabinoid derivatives (tetrahydrocannabinol (THC), synhexyl) were tested for their long-term effects on the EEG of the cat. The drug-induced alterations in the EEG frequency spectrum were "drug-specific" in the sense that they would be statistically unlikely to occur during sleep-waking behavior. The two classes of compounds produced distinctly different EEG effects which were remarkably similar within each class. The duration of activity and relative potencies were consistent with those obtained by other measures, both in cats and in other species including man.


The value of the Duquénois test for cannabis--a survey

K Bailey
PMID: 232123   DOI:

Abstract

The Duquénois test is employed throughout the world as part of the identification procedure for cannabis. A survey of results published for more than 400 herbally derived and botanical materials originating from some 270 different plant species is presented. A survey of results from some 200 organic compounds is also presented. The data show that the D-L modification is the most specific. There is no published report of an obviously botanical material, apart from cannabis, that gives a positive D-L test. Apart from cannabinoids, some resorcinol derivatives give a positive test. All of the materials are easily distinguished from cannabis by TLC.


Psychological effects in depressive patients of the marihuana homologue synhexyl

D A POND
PMID: 18894648   DOI: 10.1136/jnnp.11.4.271

Abstract




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